molecular formula C15H19N3O2 B4566321 N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE

N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE

Cat. No.: B4566321
M. Wt: 273.33 g/mol
InChI Key: YLPHYSYOXKIIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-methyl-2-(4-methylphenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide is 273.147726857 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including N-methylacetamide, have been studied for their commercial importance and biological effects. The review by Kennedy (2001) in Critical Reviews in Toxicology provides an extensive evaluation of acetamide, formamide, and their derivatives, highlighting the biological consequences of exposure. This research is relevant for understanding the broader context of acetamide derivatives in scientific applications, including potential biochemical and toxicological properties (Kennedy, 2001).

Environmental Fate of Parabens

Haman et al. (2015) in Water Research reviewed the occurrence, fate, and behavior of parabens in aquatic environments. While not directly related to the compound , this review offers insight into the environmental implications of widespread use of organic compounds, including their biodegradability and the formation of by-products. Such research can inform studies on similar compounds' environmental impact (Haman et al., 2015).

Synthesis and Applications of Pyrazole Heterocycles

The synthesis and wide range of biological activities of pyrazole derivatives are discussed in a review by Dar and Shamsuzzaman (2015) in the Journal of Nuclear Medicine and Radiation Therapy. Given the mention of a pyrazolyl group in the compound of interest, understanding pyrazole heterocycles' synthesis and applications could be relevant for exploring potential research applications in medicinal chemistry and drug design (Dar & Shamsuzzaman, 2015).

Acetaminophen's Environmental Impact

A comprehensive review on the degradation of acetaminophen by advanced oxidation processes by Qutob et al. (2022) in RSC Advances discusses pathways, by-products, and biotoxicity. This study highlights the environmental and health concerns associated with pharmaceuticals in water, providing a framework for researching the environmental fate of similar compounds (Qutob et al., 2022).

Properties

IUPAC Name

N-methyl-2-(4-methylphenoxy)-N-[(1-methylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-12-4-6-14(7-5-12)20-11-15(19)17(2)9-13-8-16-18(3)10-13/h4-8,10H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPHYSYOXKIIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(C)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE
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N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE
Reactant of Route 3
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N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE
Reactant of Route 4
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE
Reactant of Route 5
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE
Reactant of Route 6
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N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE

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